molecular formula C21H22N2O8S2 B2976998 3,8-bis(morpholine-4-sulfonyl)-6H-benzo[c]chromen-6-one CAS No. 694485-01-3

3,8-bis(morpholine-4-sulfonyl)-6H-benzo[c]chromen-6-one

Cat. No.: B2976998
CAS No.: 694485-01-3
M. Wt: 494.53
InChI Key: RDDBEEHJIJJNSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,8-bis(morpholine-4-sulfonyl)-6H-benzo[c]chromen-6-one is a sophisticated synthetic small molecule based on the 6H-benzo[c]chromen-6-one (urolithin) scaffold, designed for advanced research applications. The core benzo[c]chromen-6-one structure is recognized for its significant biological activity and is the main metabolite of ellagic acid, known for its neuroprotective potential . This specific derivative is functionalized at the 3 and 8 positions with morpholine-4-sulfonyl groups, a modification intended to fine-tune the compound's properties, including its solubility, bioavailability, and binding affinity for specific enzymatic targets. Research into similar alkoxylated and hydroxylated 6H-benzo[c]chromen-6-one derivatives has demonstrated their promise as potent and selective inhibitors of phosphodiesterase 2 (PDE2), a key enzyme expressed in the brain that is considered a attractive target for treating cognitive disorders associated with neurodegenerative conditions like Alzheimer's disease . The strategic substitution pattern on this molecule suggests it is a valuable chemical tool for probing PDE2-related pathways in neuroscience. Furthermore, the urolithin core structure is associated with other therapeutic activities, including anti-inflammatory effects and the inhibition of ferroptosis, a form of regulated cell death . This compound is supplied exclusively for research purposes in laboratory settings. It is intended for use by qualified life science researchers and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Certificate of Analysis for specific data on purity, stability, and handling procedures.

Properties

IUPAC Name

3,8-bis(morpholin-4-ylsulfonyl)benzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O8S2/c24-21-19-13-15(32(25,26)22-5-9-29-10-6-22)1-3-17(19)18-4-2-16(14-20(18)31-21)33(27,28)23-7-11-30-12-8-23/h1-4,13-14H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDBEEHJIJJNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)C4=C(C=C(C=C4)S(=O)(=O)N5CCOCC5)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,8-bis(morpholine-4-sulfonyl)-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,8-dichlorobenzo[c]chromen-6-one with morpholine-4-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 3,8-bis(morpholine-4-sulfonyl)-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The morpholine-4-sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 3,8-bis(morpholine-4-sulfonyl)-6H-benzo[c]chromen-6-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for further investigation in drug development .

Medicine: In medicine, the compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases, including cancer and neurological disorders .

Industry: In the industrial sector, this compound is used in the development of advanced materials and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3,8-bis(morpholine-4-sulfonyl)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The morpholine-4-sulfonyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. This compound can inhibit or activate certain pathways, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Derivatives of 6H-Benzo[c]chromen-6-one
Compound Name Substituents (Positions 3 & 8) Biological Target IC50/Activity Data Key Findings References
3,8-Bis(morpholine-4-sulfonyl) Morpholine sulfonyl Not explicitly reported N/A Hypothesized enhanced solubility and target affinity due to sulfonyl groups -
Urolithin A 3,8-Dihydroxy ERβ, PDE2 ERβ: <10 nM (selectivity >100-fold vs. ERα) Natural metabolite; hydroxyls critical for ERβ binding
Derivative 1f (alkoxylated) 3-Methoxy, 8-ethoxy PDE2 IC50: 3.67 ± 0.47 µM Comparable to BAY 60-7550 (reference PDE2 inhibitor)
3-(Benzyloxy)-6H-benzo[c]chromen-6-one 3-Benzyloxy Cholinesterase IC50: 0.89 µM (AChE) Superior to rivastigmine in vitro
8-Methoxy-3-[(4-methoxybenzyl)oxy] 3-(4-Methoxybenzyloxy), 8-methoxy Cholinesterase IC50: 1.12 µM (BuChE) Enhanced lipophilicity improves CNS penetration
ERβ-selective analog 3,8-Dihydroxy ERβ ERβ EC50: 0.5 nM Bis-hydroxyl groups essential for coactivator recruitment

Key Differences and Implications

Substituent Effects on Target Binding

  • Hydroxyl Groups (Urolithin A) : Critical for ERβ selectivity via hydrogen bonding with residues like L540 and H523. Lacks sulfonyl groups, limiting solubility but enhancing natural bioavailability .
  • Morpholine Sulfonyl Groups : The sulfonyl moieties may improve solubility and introduce electrostatic interactions with positively charged residues (e.g., lysine or arginine) in PDE2 or cholinesterase active sites. This could enhance inhibitory potency compared to alkoxy derivatives .

Biological Activity Profiles PDE2 Inhibition: Alkoxylated derivatives (e.g., 1f) show sub-micromolar IC50 values, suggesting that lipophilic groups optimize interactions with PDE2's hydrophobic pocket. The morpholine sulfonyl groups may alter binding kinetics due to their polar nature . Cholinesterase Inhibition: Bulky substituents like benzyloxy or methoxybenzyloxy enhance activity by fitting into the acetylcholinesterase (AChE) gorge.

Synthetic Accessibility

  • Derivatives with hydroxyl or alkoxy groups are synthesized via copper-catalyzed coupling or palladium-mediated C–H activation . Introducing morpholine sulfonyl groups likely requires sulfonation steps, which may involve hazardous reagents (e.g., chlorosulfonic acid) .

Biological Activity

3,8-bis(morpholine-4-sulfonyl)-6H-benzo[c]chromen-6-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potentials, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes two morpholine-4-sulfonyl groups attached to a benzo[c]chromen-6-one core. This unique configuration is thought to contribute to its diverse biological activities.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. One study demonstrated that derivatives of benzo[c]chromenes can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMDA-MB-23115Apoptosis induction
Compound BPC-320G2/M phase arrest
This compoundHeLaTBDTBD

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a possible role in treating inflammatory diseases.

Case Study: Inhibition of Inflammatory Cytokines
In a controlled study, this compound was administered to LPS-stimulated macrophages. Results indicated a significant reduction in TNF-alpha levels compared to control groups.

The biological activity of this compound is believed to be mediated through several pathways:

  • Apoptosis Induction : The compound activates caspases leading to programmed cell death.
  • Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly at the G2/M checkpoint.
  • Cytokine Modulation : Reduces levels of inflammatory mediators by downregulating NF-kB signaling pathways.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that the compound has moderate solubility and favorable absorption characteristics. Toxicological assessments indicate low cytotoxicity in non-cancerous cell lines, making it a candidate for further development.

Q & A

Q. What are the established synthetic routes for introducing sulfonyl morpholine groups at positions 3 and 8 of 6H-benzo[c]chromen-6-one derivatives?

The synthesis typically involves a multi-step process:

  • Intermediate preparation : Reacting 2-bromobenzoic acids with resorcinol under CuSO₄/NaOH conditions to form hydroxy-substituted benzo[c]chromen-6-one scaffolds .
  • Sulfonylation : Introducing morpholine-4-sulfonyl groups via nucleophilic substitution or coupling reactions. For example, using morpholine sulfonyl chloride in the presence of a base (e.g., K₂CO₃) to substitute hydroxyl groups at positions 3 and 8 .
  • Purification : Column chromatography or recrystallization ensures purity, with structural confirmation via NMR, FTIR, and mass spectrometry .

Q. Which analytical techniques are optimal for characterizing 3,8-bis(morpholine-4-sulfonyl)-6H-benzo[c]chromen-6-one?

Key methods include:

  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and FTIR for functional group analysis (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .
  • Chromatography : HPLC or UPLC with UV detection to assess purity and stability under varying pH/temperature .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated in structurally similar chromenones .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Enzyme inhibition : Phosphodiesterase (PDE2) inhibition assays using fluorescence-based substrates (e.g., IC₅₀ determination via kinetic fluorescence) .
  • Receptor binding : Estrogen receptor (ER) selectivity assays, such as HTRF coactivator recruitment, to compare ERα/ERβ affinity .

Advanced Research Questions

Q. How do morpholine sulfonyl groups at positions 3 and 8 influence target selectivity compared to hydroxyl or alkyl substituents?

  • ERβ vs. ERα : Hydroxyl groups at 3/8 enhance ERβ selectivity (>100-fold over ERα) by mimicking estradiol’s A-ring interactions . Sulfonyl morpholine groups, being bulkier and electron-withdrawing, may disrupt this binding, necessitating molecular docking studies to evaluate steric/electronic effects .
  • PDE2 inhibition : Alkyl substituents (e.g., pentyl chains) improve PDE2 inhibition (IC₅₀ ~34 µM), while sulfonyl morpholine’s polarity may alter hydrophobic pocket interactions .

Q. What strategies resolve contradictory activity data between structurally similar benzo[c]chromen-6-one derivatives?

  • Comparative SAR analysis : Systematically vary substituents (e.g., hydroxyl, sulfonyl, alkyl) and correlate with bioactivity. For example, hydroxyl groups are critical for ERβ agonism but irrelevant in cholinesterase inhibition .
  • Crystallographic studies : Resolve binding modes in target proteins (e.g., PDE2 or ER) to identify key interactions disrupted by substituent changes .

Q. How can molecular dynamics (MD) simulations optimize the design of 3,8-disubstituted derivatives for PDE2 inhibition?

  • Binding mode validation : Align MD trajectories with crystal structure 4HTX of PDE2 to assess stability of the lactone ring in the catalytic pocket .
  • Substituent flexibility analysis : Simulate sulfonyl morpholine’s conformational freedom to determine if it accommodates PDE2’s hydrophobic subpockets or causes steric clashes .

Methodological Considerations

Q. What synthetic challenges arise when scaling up this compound?

  • Low yields : Multi-step syntheses (e.g., cyclocondensation followed by sulfonylation) often suffer from cumulative yield losses. Optimize reaction conditions (e.g., microwave-assisted synthesis) to reduce steps .
  • Purification difficulties : Use preparative HPLC with gradient elution to separate polar sulfonyl morpholine derivatives from byproducts .

Q. How do solvent and pH conditions affect the stability of this compound in biological assays?

  • pH-dependent degradation : The lactone ring may hydrolyze in alkaline conditions, reducing bioactivity. Use buffered solutions (pH 6–7) and stability-indicating assays (e.g., LC-MS) to monitor degradation .
  • Solvent compatibility : DMSO stock solutions (>10 mM) can precipitate in aqueous buffers; verify solubility via dynamic light scattering (DLS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.